Lipophilicity-Driven Membrane Permeability Advantage vs. 6-Phenylpyridin-3-amine for CNS Penetration
The addition of a single methyl group at the 5-position of the pyridine ring in 5-methyl-6-phenylpyridin-3-amine significantly elevates its lipophilicity compared to the non-methylated analog 6-phenylpyridin-3-amine. This structural refinement translates to a higher logP value, which is a critical parameter for improving passive membrane permeability, particularly across the blood-brain barrier for central nervous system (CNS) targeting TrkA inhibitors. The target compound exhibits a logP of 3.22 , while the comparator 6-phenylpyridin-3-amine has a reported logP of 2.912 [1], resulting in a ΔlogP of +0.308 for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.22 |
| Comparator Or Baseline | 6-Phenylpyridin-3-amine (CAS 126370-67-0): LogP = 2.912 |
| Quantified Difference | ΔLogP = +0.308 |
| Conditions | Calculated logP values from authoritative chemical databases; consistent across ChemSrc and molbase.cn platforms. |
Why This Matters
A LogP increase of 0.3 log units can markedly improve CNS permeability and membrane partitioning, making 5-methyl-6-phenylpyridin-3-amine a superior starting point for designing centrally-active TrkA inhibitors compared to its des-methyl analog.
- [1] Molbase. 6-phenylpyridin-3-amine (CAS 126370-67-0). LogP: 2.912; PSA: 38.91. https://qiye.molbase.cn/126370-67-0-molbase.html View Source
